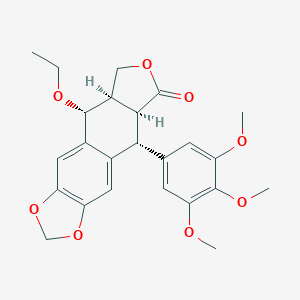
Picropodophyllin-1-ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picropodophyllin-1-ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
Picropodophyllin is characterized by its ability to selectively inhibit IGF-1R, which is overexpressed in several cancers. The inhibition of IGF-1R leads to reduced tumor cell proliferation and increased apoptosis. The compound does not interfere with other growth factor receptors, making it a targeted therapy option for cancer treatment .
Cancer Treatment
PPP has been investigated for its potential applications in treating various types of cancer:
- Non-Small Cell Lung Cancer (NSCLC) : Research indicates that PPP can suppress tumor growth and induce apoptosis in NSCLC cells by inhibiting IGF-1R signaling pathways .
- Epithelial Ovarian Cancer (EOC) : In vitro and in vivo studies have shown that PPP reduces cell viability and tumor volume in EOC models. The combination of PPP with cisplatin enhances the therapeutic effect compared to either drug alone .
- Other Cancers : Clinical trials are exploring the efficacy of PPP in treating breast cancer, head and neck cancer, gastrointestinal cancers, and hematologic malignancies .
Treatment of Restenosis
PPP has demonstrated potential in preventing restenosis after coronary angioplasty. Its application in this area may stem from its ability to inhibit smooth muscle cell proliferation through IGF-1R modulation .
Psoriasis
The compound has also been explored for its use in treating psoriasis due to its anti-proliferative effects on keratinocytes, which are key players in the pathogenesis of this skin condition .
Formulation Challenges and Innovations
One significant challenge with picropodophyllin is its poor solubility in aqueous media, which affects bioavailability. Recent advancements have focused on developing solid stabilized forms of PPP that enhance solubility and stability . These formulations are crucial for improving the pharmacokinetic profiles of PPP and making it more effective as a therapeutic agent.
Case Study 1: Epithelial Ovarian Cancer
A study conducted on SKOV-3 cells treated with PPP showed a dose-dependent decrease in viability. In vivo tests using a BALB/c nude mouse model confirmed that PPP significantly reduced tumor volume compared to controls. The combination therapy with cisplatin was particularly effective, indicating the potential for synergistic effects in clinical settings .
Case Study 2: Non-Small Cell Lung Cancer
In a phase Ia clinical trial, PPP was evaluated for safety and efficacy in patients with advanced NSCLC. Initial results indicated manageable side effects and promising anti-tumor activity, paving the way for further investigations into dosing regimens and long-term outcomes .
属性
CAS 编号 |
106709-55-1 |
|---|---|
分子式 |
C24H26O8 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
(5R,5aR,8aS,9R)-5-ethoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C24H26O8/c1-5-29-22-14-9-17-16(31-11-32-17)8-13(14)20(21-15(22)10-30-24(21)25)12-6-18(26-2)23(28-4)19(7-12)27-3/h6-9,15,20-22H,5,10-11H2,1-4H3/t15-,20+,21+,22-/m0/s1 |
InChI 键 |
STGBBEULPHACPI-RGXPITOMSA-N |
SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
手性 SMILES |
CCO[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
规范 SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Key on ui other cas no. |
106709-55-1 |
同义词 |
picropodophyllin-1-ethyl ether |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















